molecular formula C20H19N5O4 B14962415 1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

1-[5-(1,3-Benzodioxol-5-yl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

Cat. No.: B14962415
M. Wt: 393.4 g/mol
InChI Key: XAPTXUAVIHUNFB-UHFFFAOYSA-N
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Description

1-[5-(2H-1,3-Benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a unique structure combining a benzodioxole moiety, a pyridopyrimidine core, and a piperidine carboxamide group, which contribute to its diverse chemical properties and biological activities.

Properties

Molecular Formula

C20H19N5O4

Molecular Weight

393.4 g/mol

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C20H19N5O4/c21-17(26)11-4-7-25(8-5-11)20-23-18-16(19(27)24-20)13(3-6-22-18)12-1-2-14-15(9-12)29-10-28-14/h1-3,6,9,11H,4-5,7-8,10H2,(H2,21,26)(H,22,23,24,27)

InChI Key

XAPTXUAVIHUNFB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=NC=CC(=C3C(=O)N2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the pyridopyrimidine core, and the final coupling with the piperidine carboxamide group. Key steps may include:

    Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Construction of Pyridopyrimidine Core: This involves the condensation of appropriate aldehydes or ketones with guanidine derivatives under acidic or basic conditions.

    Coupling with Piperidine Carboxamide: The final step involves the coupling of the pyridopyrimidine intermediate with piperidine-4-carboxamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.

    Reduction: The pyridopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced pyridopyrimidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the pyridopyrimidine core could inhibit specific pathways involved in cell proliferation or survival. The exact molecular targets and pathways would depend on the specific biological context and require further research.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide: shares structural similarities with other benzodioxole and pyridopyrimidine derivatives, such as:

Uniqueness

The uniqueness of 1-[5-(2H-1,3-benzodioxol-5-yl)-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl]piperidine-4-carboxamide lies in its combined structural features, which confer distinct chemical properties and potential biological activities not observed in simpler analogs.

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